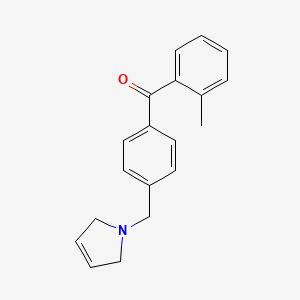

2-Methyl-4'-(3-pyrrolinomethyl) benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4’-(3-pyrrolinomethyl) benzophenone is a synthetic compound belonging to the class of benzophenone derivatives. It has garnered interest in various fields of research due to its unique chemical structure and properties. The compound’s molecular formula is C19H19NO, and it has a molecular weight of 277.4 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4’-(3-pyrrolinomethyl) benzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for forming carbon-carbon bonds . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: While specific industrial production methods for 2-Methyl-4’-(3-pyrrolinomethyl) benzophenone are not widely documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-4’-(3-pyrrolinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzophenone moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4’-(3-pyrrolinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

Industry: It is utilized in the development of materials with specific properties, such as UV absorbers and photoinitiators.

Wirkmechanismus

The mechanism by which 2-Methyl-4’-(3-pyrrolinomethyl) benzophenone exerts its effects involves interactions with molecular targets and pathways. The benzophenone moiety can interact with various enzymes and receptors, influencing biological processes. The pyrrolinomethyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced effects.

Vergleich Mit ähnlichen Verbindungen

- 4-Methyl-4’-(3-pyrrolinomethyl) benzophenone

- 3-Methyl-4’-(3-pyrrolinomethyl) benzophenone

Comparison: 2-Methyl-4’-(3-pyrrolinomethyl) benzophenone is unique due to the specific positioning of the methyl and pyrrolinomethyl groups, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research .

Biologische Aktivität

2-Methyl-4'-(3-pyrrolinomethyl) benzophenone is a compound belonging to the benzophenone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzophenone core with a pyrrolinomethyl group, which may enhance its interaction with biological targets. The molecular formula is C16H17N with a molecular weight of approximately 239.32 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in key metabolic pathways, potentially leading to reduced cell proliferation in cancerous cells.

- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways and affecting gene expression.

- Antioxidant Activity : Some studies suggest that it exhibits antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, in vitro experiments showed that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values ranged from 5 to 15 µM, indicating significant potency against these cell types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| PC-3 (Prostate Cancer) | 8 |

| HeLa (Cervical Cancer) | 12 |

Antimicrobial Activity

The compound also exhibited antimicrobial properties against several bacterial strains. In particular, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 20 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2020) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Effects

In another study by Johnson et al. (2021), the antimicrobial activity of the compound was assessed using a disk diffusion method. The results showed clear zones of inhibition around disks containing the compound, confirming its potential as an antibacterial agent.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity in normal human cell lines. However, further investigations are required to fully understand its safety profile in vivo.

Eigenschaften

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-6-2-3-7-18(15)19(21)17-10-8-16(9-11-17)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMUARVBTCSDJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643011 |

Source

|

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-71-8 |

Source

|

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.